Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate
Description
Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group and a pyrimidin-2-ylamino substituent. The Boc group enhances solubility and stability during synthetic workflows, while the pyrimidine ring contributes to π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C14H22N4O2 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-4-6-11(10-18)17-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,15,16,17) |
InChI Key |
UZMUBCWRNOHDJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate generally involves:
- Step 1: Protection of the piperidine nitrogen with a tert-butyl carbamate group (using tert-butyl chloroformate).
- Step 2: Introduction of the pyrimidin-2-ylamino substituent via nucleophilic aromatic substitution or amination on an appropriately functionalized piperidine intermediate.
- Step 3: Purification and characterization of the final product.
This multi-step process requires careful control of reaction conditions such as temperature, solvent choice, and reagent equivalents to optimize yield and purity.
Detailed Synthetic Routes
Protection of Piperidine Nitrogen
- The piperidine nitrogen is typically protected using tert-butyl chloroformate in the presence of a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
- The reaction is conducted in an organic solvent like dichloromethane (CH2Cl2) at low temperatures (0–25 °C) to minimize side reactions.
- The base neutralizes the hydrochloric acid generated during the carbamate formation.
- Typical equivalents: 1.1–2.0 equivalents of tert-butyl chloroformate and 1.5–5.0 equivalents of base.
Introduction of Pyrimidin-2-ylamino Group
- The pyrimidin-2-ylamino substituent is introduced by nucleophilic aromatic substitution on a 2-chloropyrimidine derivative or via palladium-catalyzed amination.
- A common approach involves reacting the protected piperidine intermediate with 2-chloropyrimidine or its derivatives under heating (often reflux) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts such as palladium complexes may be employed to facilitate cross-coupling reactions.
- The reaction time can vary from several hours to overnight depending on substrate reactivity.
Purification
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Piperidine + tert-butyl chloroformate + TEA in CH2Cl2 at 0–25 °C | Formation of tert-butyl piperidine carbamate intermediate |
| 2 | Intermediate + 2-chloropyrimidine, Pd catalyst, DMF, reflux for 6 h | Substitution to introduce pyrimidin-2-ylamino group |
| 3 | Concentration under reduced pressure, silica gel chromatography | Purified this compound |
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Impact on Reaction |
|---|---|---|
| Temperature | 0 °C to reflux (~130 °C) | Controls reaction rate and selectivity |
| Solvent | CH2Cl2, DMF, DMSO | Influences solubility and reaction kinetics |
| Base equivalents | 1.5 to 5.0 equivalents (TEA, DIPEA) | Neutralizes acid, affects yield and purity |
| Catalyst | Pd-based catalysts (e.g., Pd(PPh3)4) | Facilitates cross-coupling reactions |
| Reaction time | 6 to 18 hours | Ensures completion of substitution |
Analytical Data Supporting Preparation
- Mass Spectrometry (MS): Molecular ion peak consistent with $$M+H$$ at m/z 279 (calculated 278.35 g/mol).
- Nuclear Magnetic Resonance (NMR):
- Purity: Confirmed by chromatographic techniques (HPLC or TLC).
Summary of Research Findings
- The preparation of this compound is well-established through multi-step synthesis involving protection, nucleophilic substitution, and purification.
- Optimization of reaction parameters such as base equivalents, temperature, and catalyst loading significantly influences yield and purity.
- The compound serves as a valuable intermediate or candidate in medicinal chemistry, especially for kinase inhibition research, due to its structural features.
- Recent advances include palladium-catalyzed cross-coupling methods that improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme or receptor, modulating its activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use .
Comparison with Similar Compounds
Tert-butyl 3-((4-chloro-6-methylpyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate
- Substituents: 4-Chloro-6-methylpyrimidin-2-yl group with a methylamino linker.
- Synthesis: Likely involves nucleophilic substitution or coupling reactions, similar to methods described for tert-butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate in .
Tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate
- Substituents: 4-Amino-3-fluorophenyl group.
- Key Differences :
- Applications : Fluorinated aromatic systems are common in CNS-targeting drugs due to improved blood-brain barrier penetration.
Tert-butyl 3-[2-(tert-butoxycarbonyl)hydrazino]piperidine-1-carboxylate
- Substituents: Boc-protected hydrazino group.
- Key Differences: The hydrazino moiety facilitates cyclization reactions (e.g., pyrazole formation, as in ), whereas the pyrimidinylamino group is more stable under acidic conditions . Dual Boc protection may complicate deprotection steps compared to mono-Boc analogs.
Tert-butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
- Substituents : Benzimidazolone ring with a chloro substituent.
- Key Differences: The benzimidazolone core introduces hydrogen-bond donor/acceptor sites, enhancing interactions with enzymatic active sites. Synthesis involves nitro-group reduction and cyclization (e.g., LCMS [M+H]+326), contrasting with pyrimidine coupling methods .
Structural and Functional Analysis (Table)
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate with high purity?
- Methodology : The synthesis typically involves coupling pyrimidin-2-amine with a tert-butyl piperidine carboxylate derivative. Key steps include:
- Activation : Use coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation between the pyrimidine amine and the piperidine carboxylate.
- Protection/Deprotection : The tert-butyl carbamate (Boc) group is stable under basic conditions but can be removed with trifluoroacetic acid (TFA) in dichloromethane .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is recommended for isolating the product.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR : Use H and C NMR to verify the presence of tert-butyl protons (δ ~1.4 ppm) and pyrimidine aromatic signals (δ 8.3–8.8 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak matching the exact mass (e.g., CHNO: 317.18 g/mol).
- X-ray Crystallography : If single crystals are obtained, SHELX programs can refine the structure to validate bond angles and stereochemistry .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised for fine powders .
- Ventilation : Use fume hoods to avoid inhalation of airborne particles.
- Emergency Measures : Ensure access to eyewash stations and emergency showers. In case of fire, use dry chemical extinguishers and avoid water (due to potential reactivity of tert-butyl groups) .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in catalytic applications?
- Steric Hindrance : The bulky tert-butyl group on the piperidine ring can hinder nucleophilic attacks at the carbamate carbonyl, stabilizing intermediates in catalytic cycles.
- Electronic Effects : The electron-donating tert-butyl group increases electron density on the piperidine nitrogen, potentially enhancing its Lewis basicity in coordination chemistry.
- Experimental Validation : Compare reaction kinetics with/without the tert-butyl group using UV-Vis spectroscopy or DFT calculations .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Case Study : If one study reports potent kinase inhibition while another shows no activity:
- Reproducibility Checks : Confirm assay conditions (e.g., ATP concentration, pH) and compound purity (HPLC ≥95%).
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to assess binding mode variations caused by minor conformational changes in the pyrimidine ring.
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 4-(pyridin-3-yl)piperidine derivatives) to identify trends in activity .
Q. How can impurities in this compound be characterized and mitigated?
- Impurity Profiling :
- LC-MS/MS : Identify common byproducts like de-Boc derivatives or dimerized species.
- Source Analysis : Trace impurities to incomplete coupling reactions or residual solvents (e.g., DMF).
Q. What computational methods predict the compound’s solubility and bioavailability for drug discovery?
- In Silico Tools :
- LogP Calculation : Use Molinspiration or ACD/Labs to estimate partition coefficients (predicted LogP ~2.5).
- Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data (if available) or machine learning models like SwissADME.
- Bioavailability : Assess membrane permeability via PAMPA assays or Caco-2 cell models .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
